molecular formula C20H18BrN3O3 B2776099 2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 877623-01-3

2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No. B2776099
CAS RN: 877623-01-3
M. Wt: 428.286
InChI Key: XSAWELKDHXFXAG-UHFFFAOYSA-N
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Description

This compound is a derivative of 2-aminopyrimidine . 2-Aminopyrimidines are heterocyclic compounds that have been studied for their antitrypanosomal and antiplasmodial activities . They have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring .

Scientific Research Applications

Medicinal Chemistry and Drug Development

2-Amino-5-bromopyrimidine serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Researchers have explored its potential as a building block for antiviral agents and other bioactive molecules. By functionalizing the pyrimidine ring, scientists can create novel drug candidates with specific biological activities .

Future Directions

The future directions for research on 2-aminopyrimidine derivatives could involve further exploration of their antitrypanosomal and antiplasmodial activities . Additionally, the influence of structural modifications on these activities could be a topic of interest .

properties

IUPAC Name

2-[2-amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3/c1-12(2)11-26-13-7-8-14(16(25)9-13)19-18(10-23-20(22)24-19)27-17-6-4-3-5-15(17)21/h3-10,25H,1,11H2,2H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAWELKDHXFXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3Br)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

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